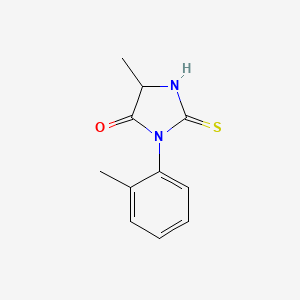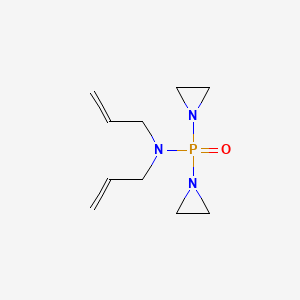
Oct-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-3-ene-1,2-diol is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and second carbon atoms. This compound is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. Vicinal diols are known for their versatility in chemical reactions and their importance in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oct-3-ene-1,2-diol can be synthesized through the dihydroxylation of oct-3-ene. This process involves the addition of hydroxyl groups to the double bond of oct-3-ene. One common method for this transformation is the use of osmium tetroxide (OsO₄) as an oxidizing agent. The reaction typically proceeds in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide, allowing for catalytic amounts to be used .
Another method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. This reaction also results in the formation of vicinal diols, although it may lead to over-oxidation if not carefully controlled .
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of halides, ethers, or esters.
Wissenschaftliche Forschungsanwendungen
Oct-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of oct-3-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups or the double bond. For example, in the dihydroxylation reaction, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of a cyclic intermediate . This intermediate is then hydrolyzed to yield the vicinal diol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Butane-2,3-diol: Another vicinal diol with a similar structure but different carbon chain length.
Hexane-2,3-diol: A longer-chain vicinal diol with similar chemical properties.
Uniqueness
Oct-3-ene-1,2-diol is unique due to the presence of both a double bond and vicinal hydroxyl groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
40735-16-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
oct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h5-6,8-10H,2-4,7H2,1H3 |
InChI-Schlüssel |
XTGAENOYYJUUMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


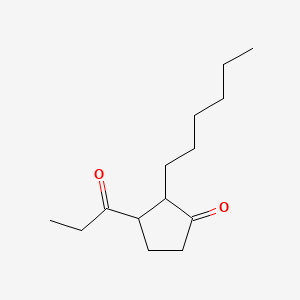
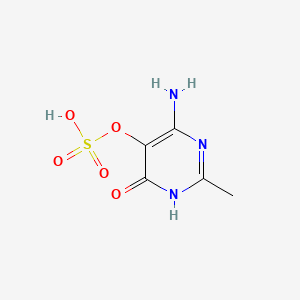
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
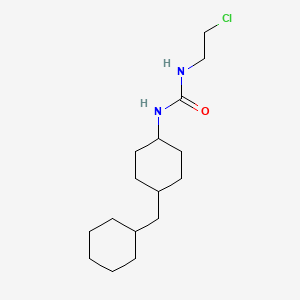
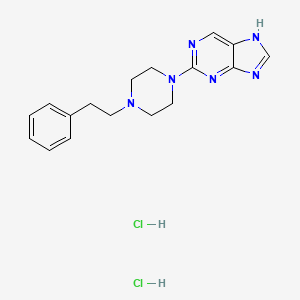
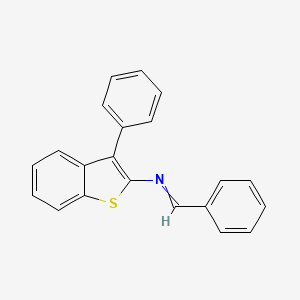
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
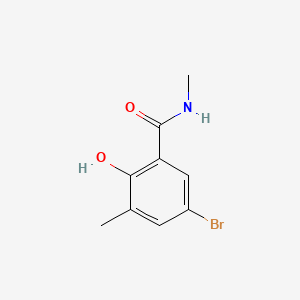
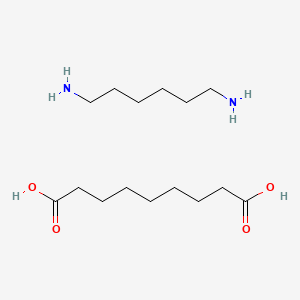
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
